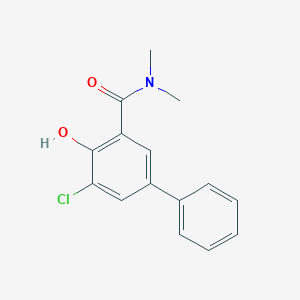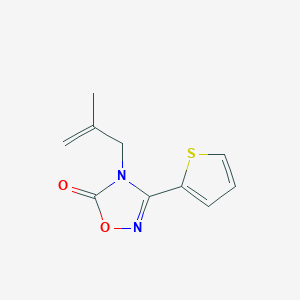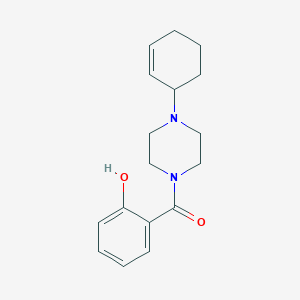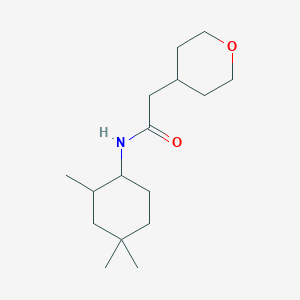
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide (CDP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in inflammation and cancer progression. By inhibiting their activity, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cancer progression. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yield. It has been extensively studied and its properties and effects are well understood. However, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide also has some limitations. It can be toxic to cells at high concentrations and its effects can vary depending on the cell type and experimental conditions. Therefore, careful consideration should be given to the concentration and experimental conditions when using 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. One area of research is the development of new drug candidates based on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has shown promising anti-cancer and neuroprotective effects and further research could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of new materials based on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has shown good adhesion properties and further research could lead to the development of new materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide and its effects on different cell types and experimental conditions.
Métodos De Síntesis
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide can be synthesized by the reaction of 3-chloro-2-hydroxybenzoyl chloride with N,N-dimethyl aniline in the presence of a base such as triethylamine. The reaction yields 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide in high purity and good yield. This synthesis method has been optimized and is widely used in the production of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide for research purposes.
Aplicaciones Científicas De Investigación
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of breast cancer, prostate cancer, and lung cancer. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and has been studied as a potential alternative to traditional herbicides that can have negative environmental impacts.
In material science, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been studied for its potential use in the development of new materials such as polymers and coatings. It has been shown to have good adhesion properties and has been studied as a potential additive for improving the properties of existing materials.
Propiedades
IUPAC Name |
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-8-11(9-13(16)14(12)18)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSHMXQQYFJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)

![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)


![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
